molecular formula C18H19FO2 B13427893 Flurbiprofen Isopropyl Ester

Flurbiprofen Isopropyl Ester

Cat. No.: B13427893
M. Wt: 286.3 g/mol
InChI Key: UDWDFHBYTSGDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurbiprofen Isopropyl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is often utilized in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen Isopropyl Ester typically involves the esterification of flurbiprofen with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flurbiprofen Isopropyl Ester has a wide range of scientific research applications:

Mechanism of Action

Flurbiprofen Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The ester form allows for better absorption and bioavailability compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flurbiprofen Isopropyl Ester is unique due to its esterified form, which enhances its absorption and bioavailability. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages over its parent compound and other similar NSAIDs .

Properties

Molecular Formula

C18H19FO2

Molecular Weight

286.3 g/mol

IUPAC Name

propan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

UDWDFHBYTSGDDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.